molecular formula C10H9BrFN B1448008 7-Bromo-3-ethyl-5-fluoro-1H-indole CAS No. 1360891-22-0

7-Bromo-3-ethyl-5-fluoro-1H-indole

Cat. No. B1448008
M. Wt: 242.09 g/mol
InChI Key: PMWADUVPZWTPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Bromo-3-ethyl-5-fluoro-1H-indole” is a chemical compound that belongs to the class of indoles . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

Scientific Research Applications

Absorption and Fluorescence Studies

  • Indole derivatives, including those with bromo and fluoro substitutions, exhibit specific absorption and fluorescence spectra, which are useful in biophysical studies. These characteristics make them applicable in the investigation of plant growth regulators and potential therapeutic agents (Carić et al., 2004).

Antimicrobial and Antiinflammatory Activities

  • Indole derivatives with fluoro, chloro, and bromo substitutions have shown potential antimicrobial, antiinflammatory, and antiproliferative activities. This makes them valuable in the development of new pharmaceutical compounds (Narayana et al., 2009).

Antitumor Activities

  • Certain 5-fluoro-1H-indole derivatives have demonstrated significant antitumor activities, highlighting their potential in cancer therapy research (Fan Houxing, 2009).

Retinoic Acid Metabolism Inhibition

  • Bromo and fluoro-substituted indoles have been identified as inhibitors of retinoic acid metabolism, suggesting a role in the development of drugs targeting metabolic pathways (Le Borgne et al., 2003).

Fluorescent Indole Derivatives

  • New fluorescent indole derivatives, including those with bromo and fluoro substitutions, have been synthesized and studied for their interaction with various agents, indicating their applicability in chemical sensing and molecular recognition studies (Pereira et al., 2010).

Antidiabetic Potential

  • Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown promising results as anti-diabetic agents, suggesting potential applications in diabetes treatment (Nazir et al., 2018).

HIV-1 Inhibition

  • Indole derivatives have been identified as inhibitors of HIV-1, interfering with critical protein-protein interactions, which opens avenues for new HIV treatment strategies (Wang et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, “7-Bromo-1H-indole”, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, “7-Bromo-3-ethyl-5-fluoro-1H-indole” and similar compounds may have potential for future therapeutic applications.

properties

IUPAC Name

7-bromo-3-ethyl-5-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(12)4-9(10)11/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWADUVPZWTPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C=C(C=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-ethyl-5-fluoro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3-ethyl-5-fluoro-1H-indole
Reactant of Route 2
7-Bromo-3-ethyl-5-fluoro-1H-indole
Reactant of Route 3
Reactant of Route 3
7-Bromo-3-ethyl-5-fluoro-1H-indole
Reactant of Route 4
Reactant of Route 4
7-Bromo-3-ethyl-5-fluoro-1H-indole
Reactant of Route 5
Reactant of Route 5
7-Bromo-3-ethyl-5-fluoro-1H-indole
Reactant of Route 6
Reactant of Route 6
7-Bromo-3-ethyl-5-fluoro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.